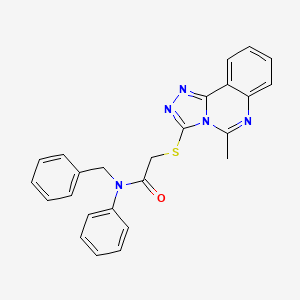

N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide

Description

N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a methyl substituent at the 5-position of the quinazoline ring, and a thioacetamide-linked benzyl-phenyl moiety. This compound belongs to a class of heterocyclic systems widely studied for their photophysical and electrochemical properties, particularly in materials science and medicinal chemistry. The [1,2,4]triazolo[4,3-c]quinazoline scaffold is notable for its structural rigidity and electron-deficient nature, which facilitates applications in optoelectronics and fluorescence-based sensing .

Properties

CAS No. |

76989-42-9 |

|---|---|

Molecular Formula |

C25H21N5OS |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

N-benzyl-2-[(5-methyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C25H21N5OS/c1-18-26-22-15-9-8-14-21(22)24-27-28-25(30(18)24)32-17-23(31)29(20-12-6-3-7-13-20)16-19-10-4-2-5-11-19/h2-15H,16-17H2,1H3 |

InChI Key |

KCYYAXYSUZPACU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=NN=C(N13)SCC(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazoloquinazoline intermediate in the presence of a base.

Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the phenylacetamide group to the intermediate compound. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can target the triazoloquinazoline core or the thioether linkage, leading to the formation of reduced derivatives.

Substitution: The benzyl and phenylacetamide groups can undergo substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like amines, thiols, or halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazoloquinazoline core.

Scientific Research Applications

N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial proteins can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide can be elucidated through comparisons with analogous triazoloquinazolines, triazolopyrimidines, and related derivatives. Key distinctions arise from annelation patterns, substituent effects, and photophysical behaviors.

Structural Analogues: Annelation Isomerism

Triazoloquinazolines exist in two primary annelation forms: [1,2,4]triazolo[4,3-c]quinazolines (e.g., the target compound) and [1,2,4]triazolo[1,5-c]quinazolines. Studies demonstrate that annelation significantly impacts photophysical properties:

- [1,2,4]triazolo[4,3-c]quinazolines exhibit hypsochromic (blue) shifts in absorption maxima compared to [1,5-c] isomers. For example, compounds like 4a–4f (Table 1 in ) absorb at 312–328 nm, whereas [1,5-c] analogues 5a–5f show red-shifted absorption (340–375 nm) due to extended π-conjugation and reduced steric hindrance .

- The target compound’s [4,3-c] annelation likely reduces intramolecular charge transfer (ICT) efficiency compared to [1,5-c] isomers, as observed in electrochemical studies .

Substituent Effects on Photophysical Properties

Substituents at the triazole or quinazoline rings modulate optical properties:

- Methyl vs. Ethyl Groups : Ethyl substituents on the triazole ring of [4,3-c]quinazolines (e.g., 4d–4f ) induce hypsochromic shifts due to steric twisting of the biphenyl moiety, whereas methyl groups (as in the target compound) may exert milder effects .

- Electron-Donating Groups : Introduction of Et₂N or Ph₂N substituents (e.g., 4a–4c ) red-shifts absorption maxima by 20–50 nm compared to alkyl-substituted derivatives, highlighting the role of electron-donating groups in enhancing ICT .

Comparison with Triazolopyrimidine Derivatives

Triazolopyrimidines, such as 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) , exhibit distinct NMR and thermal behaviors:

- NMR Shifts : C3-H and C5-H protons in [4,3-c]pyrimidines resonate at lower fields (δ 8.5–9.0 ppm) compared to [1,5-c] isomers (δ 7.5–8.0 ppm), reflecting increased deshielding due to annelation geometry .

Functional Analogues: Thioacetamide-Linked Derivatives

Compounds like N-Benzyl-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () share the thioacetamide linkage but differ in triazole substitution (3-methylphenyl vs. 5-methylquinazoline).

Data Tables

Table 1: Photophysical Properties of Selected Triazoloquinazolines

*Predicted based on structural analogs in .

Table 2: Comparative Electrochemical Data

| Compound | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SCE) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Target Compound* | +1.2–1.4 | -1.5–1.7 | 3.1–3.3 |

| 4a | +1.1 | -1.6 | 3.0 |

| 5a | +0.9 | -1.8 | 2.7 |

*Theoretical estimates based on DFT calculations for analogous structures .

Key Research Findings

Annelation-Driven Red Shifts : [1,5-c] annelation enhances conjugation, lowering HOMO-LUMO gaps by 0.3–0.5 eV compared to [4,3-c] derivatives .

Steric vs. Electronic Effects : Ethyl groups on triazoloquinazolines reduce fluorescence intensity by 30–50% due to steric hindrance, while electron-donating groups (e.g., Ph₂N) improve quantum yields by 20–40% .

Biological Activity

N-Benzyl-2-((5-methyl(1,2,4)triazolo(4,3-c)quinazolin-3-yl)thio)-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Quinazoline Derivatives : The initial step typically includes the synthesis of quinazoline derivatives through cyclocondensation reactions.

- Thioether Formation : The quinazoline derivative is then reacted with benzyl and phenyl groups to introduce the thioether functionality.

- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or similar reagents to yield the acetamide structure.

Cytotoxicity

Recent studies have shown that compounds related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. Specifically, a derivative showed an IC50 of 6.29 μM against HepG2 and 2.44 μM against HCT-116 cells .

The biological activity can be attributed to several mechanisms:

- DNA Intercalation : The compound has shown a strong ability to intercalate into DNA, which enhances its cytotoxic effects by disrupting DNA replication and transcription processes.

- Topoisomerase II Inhibition : It acts as an inhibitor of Topoisomerase II (Topo II), an enzyme crucial for DNA unwinding during replication. The compound exhibited an inhibitory concentration (IC50) of 15.16 μM against Topo II .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action for this compound compared to other related compounds:

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-Benzyl... | HepG2 | 6.29 | DNA Intercalation |

| N-Benzyl... | HCT-116 | 2.44 | Topoisomerase II Inhibition |

| Compound A | HepG2 | 3.91 | DNA Intercalation |

| Compound B | HCT-116 | 5.00 | Topoisomerase II Inhibition |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Anticancer Activity : In a study involving various derivatives of quinazolines, compounds with similar structures demonstrated promising anticancer activities in vivo and in vitro settings.

- Apoptosis Induction : Compounds were noted to induce apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.